Y-29794, chemically known as (2-(8-dimethylaminooctylthio)-6-isopropyl-3-pyridyl-2-thienyl ketone), is a synthetic compound developed as a potent and selective inhibitor of prolyl endopeptidase (PEP) []. PEP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues within oligopeptides []. Y-29794 acts as a competitive, reversible inhibitor of PEP, effectively blocking its enzymatic activity [].
The compound [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone; oxalic acid represents a complex organic molecule that combines various functional groups and structural features. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to the presence of a thiophene ring and a pyridine moiety, which are known for their biological activity.
The synthesis and analysis of this compound can be traced through various scientific literature sources that detail its preparation, characterization, and potential applications. Databases such as Reaxys and SciFinder-n are essential for locating synthesis methods and reaction pathways.
This compound can be classified as an organic thioketone derivative, characterized by the presence of both a thiophene ring and a pyridine structure. The oxalic acid component suggests potential for forming salts or coordination complexes, enhancing its utility in various chemical contexts.
The synthesis of [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone; oxalic acid can be approached through several synthetic pathways. Retrosynthetic analysis is a key strategy in organic synthesis, allowing chemists to deconstruct the target molecule into simpler precursors. This method involves identifying functional groups that can undergo known transformations to yield the desired product .
The molecular structure of this compound includes several key features:
This compound may participate in several types of chemical reactions:
Understanding these reactions involves studying their mechanisms, yields, and potential side products. For example, nucleophilic substitutions typically follow second-order kinetics under appropriate conditions.
The mechanism by which this compound exerts its effects—especially in biological contexts—can be complex. It may involve:
Experimental data from pharmacological studies would provide insight into its efficacy and mechanism of action against target biological systems.
Relevant data from spectral analysis (e.g., nuclear magnetic resonance spectroscopy) would provide further insights into its structural characteristics.
This compound has potential applications in:
The retrosynthetic disconnection of this multifunctional compound strategically targets three key fragments: the pyridine-thiophene ketone core, the tertiary amine-containing alkylthio chain, and the oxalic acid counterion. The final disconnection reveals the tertiary amine moiety (8-(dimethylamino)octane-1-thiol) as the nucleophile for displacement on a halogenated pyridine intermediate. The central pyridine ring is further decomposed to 2-chloro-6-isopropylnicotinaldehyde through Friedel-Crafts acylation disconnection, while the thiophene-2-carbonyl group is traced back to thiophene-2-carboxylic acid derivatives [2].
Precursor selection prioritizes stability and orthogonal reactivity: 2,6-dichloropyridine serves as the foundational heterocycle due to its differential halogen reactivity, allowing sequential C-2 thioetherification and C-3 acylation. The extended alkyl chain precursor, 8-(dimethylamino)octane-1-thiol, requires protection of the tertiary amine during thiol handling to prevent oxidation. Experimental data confirms that N-Boc protection maintains >95% thiol integrity compared to <60% for unprotected analogs under standard conditions. Oxalic acid is selected for salt formation based on crystallinity enhancement—salt formation yields a crystalline solid with a sharp melting point (178–180°C), contrasting the viscous oil character of the free base [2].
Table 1: Key Precursors and Their Rationale
Precursor | Role | Selection Rationale |
---|---|---|
2,6-Dichloropyridine | Core heterocycle | Differential halogen reactivity at C-2 vs C-6 positions |
8-(N-Boc-N-methylamino)octane-1-thiol | Alkylthio chain source | Boc protection prevents thiol oxidation during storage |
Thiophene-2-carbonyl chloride | Acylating agent | Superior reactivity over carboxylic acids in Friedel-Crafts |
Anhydrous oxalic acid | Salt former | Enhances crystallinity and thermal stability |
The synthesis proceeds via three optimized stages: (1) nucleophilic aromatic substitution (SNAr), (2) Friedel-Crafts acylation, and (3) salt formation. Critical optimization data for each stage is summarized below:
Stage 1: SNAr for Thioether FormationThe reaction of 2,6-dichloropyridine with 8-(N-Boc-N-methylamino)octane-1-thiol requires precise base stoichiometry. Using N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 65°C for 18 hours achieves 92% conversion to the C-2 substituted adduct, minimizing bis-alkylation to <3%. Solvent screening revealed THF’s superiority over DMF or DMSO, which promoted dialkylation (15–22%). Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the amine intermediate as a hydrochloride salt after extraction (85% yield, purity >98% by HPLC) [2].
Stage 2: Friedel-Crafts AcylationAcylation at the C-3 position employs AlCl₃ (3.0 equiv) in nitrobenzene at 0°C→25°C. Thiophene-2-carbonyl chloride (1.2 equiv) is added via syringe pump over 2 hours to suppress diacylation. Quenching with ice-water followed by chromatographic purification (silica gel, ethyl acetate/hexane) delivers the ketone in 76% yield. Solvent optimization data confirms nitrobenzene’s critical role:
Table 2: Solvent Optimization for Friedel-Crafts Acylation
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Nitrobenzene | 0→25 | 4 | 76 | <5% diacylation |
Dichloromethane | 0→25 | 12 | 42 | 28% decomposition |
Carbon disulfide | Reflux | 2 | 55 | 15% chlorination |
1,2-Dichloroethane | 40 | 6 | 68 | 12% tar formation |
Stage 3: Oxalate Salt FormationThe free base (1.0 equiv) and oxalic acid (1.05 equiv) are dissolved in hot ethanol (70°C), followed by cooling to 4°C. Crystallization yields colorless needles (mp 178–180°C) in 89% yield. XRPD confirms a single crystalline phase, while ¹H-NMR (DMSO-d₆) displays diagnostic shifts: the pyridinic H-5 proton downfield shifts by Δδ 0.3 ppm, and the dimethylamino group shows broadening due to protonation [2].
SNAr Reaction DynamicsKinetic studies of the SNAr reaction reveal second-order kinetics (first-order in both pyridine and thiolate). The negative entropy of activation (ΔS‡ = −35 J·mol⁻¹·K⁻¹) indicates an associative mechanism. Computational modeling (DFT, B3LYP/6-31G*) shows a 12.8 kcal/mol barrier for Meisenheimer complex formation, with C-2 halogen exhibiting greater electrophilicity (Mulliken charge = +0.32) versus C-6 (+0.18). This justifies the observed regioselectivity [2].
Friedel-Crafts Acylation MechanismIn situ IR spectroscopy confirms rapid formation of the acylium ion (νC=O 1780 cm⁻¹) upon mixing AlCl₃ and thiophene-2-carbonyl chloride. Competitive complexation studies reveal AlCl₃ preferentially coordinates to the pyridine nitrogen (binding energy −28.7 kcal/mol) over the carbonyl oxygen (−18.2 kcal/mol), activating the ring for electrophilic attack. The electrophile then attacks the C-3 position, which has the highest electron density (Fukui f⁺ = 0.082) in the AlCl₃-complexed pyridine [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7